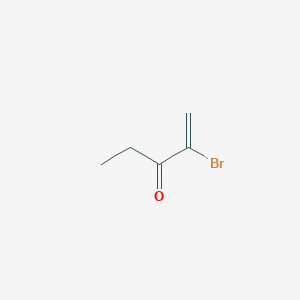
2-Bromo-1-penten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-penten-3-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 3-bromo-2-penten-1-one or simply as bromopentenone. It is a pale yellow liquid with a pungent odor and is soluble in organic solvents such as ethanol, ether, and chloroform.
Scientific Research Applications
2-Bromo-1-penten-3-one has been studied extensively in scientific research due to its potential applications in various fields. It has been found to be a useful reagent in organic synthesis, particularly in the synthesis of chiral compounds. Additionally, it has been used as a starting material for the synthesis of natural products such as insect pheromones and plant hormones.
Mechanism Of Action
The mechanism of action of 2-Bromo-1-penten-3-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of covalent adducts, which can lead to the inhibition of enzymes and other biological processes.
Biochemical And Physiological Effects
Studies have shown that 2-Bromo-1-penten-3-one has a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Bromo-1-penten-3-one in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. Additionally, it has a range of potential applications in organic synthesis and as a starting material for the synthesis of natural products.
However, there are also limitations to its use. One of the main limitations is its potential toxicity. Studies have shown that it can be toxic to cells and may cause adverse effects in vivo. Additionally, its reactivity can make it difficult to work with, particularly in aqueous solutions.
Future Directions
There are several future directions for research on 2-Bromo-1-penten-3-one. One potential area of research is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields, including medicine and agriculture. Finally, more research is needed to assess its safety and toxicity, particularly in vivo.
Synthesis Methods
2-Bromo-1-penten-3-one can be synthesized through various methods, including the reaction of 2-penten-1-one with bromine in acetic acid or the reaction of 2-penten-1-ol with phosphorus tribromide. The latter method is preferred as it produces a higher yield of the desired product. The reaction involves the conversion of the hydroxyl group to a bromine atom, resulting in the formation of 2-Bromo-1-penten-3-one.
properties
CAS RN |
171877-74-0 |
|---|---|
Product Name |
2-Bromo-1-penten-3-one |
Molecular Formula |
C5H7BrO |
Molecular Weight |
163.01 g/mol |
IUPAC Name |
2-bromopent-1-en-3-one |
InChI |
InChI=1S/C5H7BrO/c1-3-5(7)4(2)6/h2-3H2,1H3 |
InChI Key |
KCICNMHWWKFXNZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=C)Br |
Canonical SMILES |
CCC(=O)C(=C)Br |
synonyms |
1-Penten-3-one, 2-bromo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



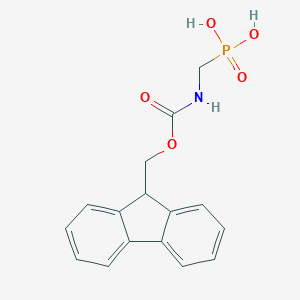
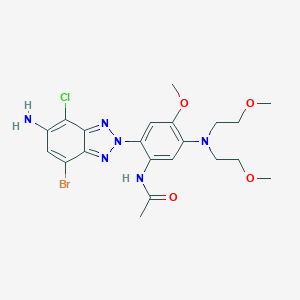
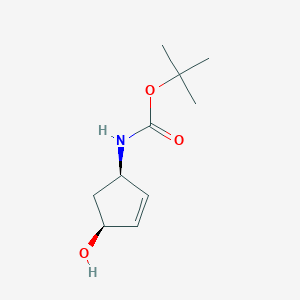
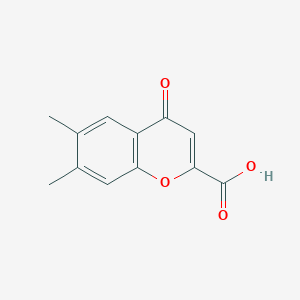
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)
![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)
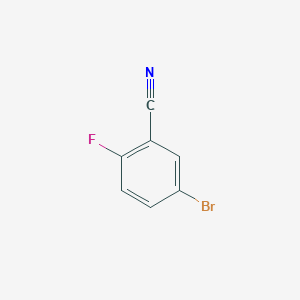
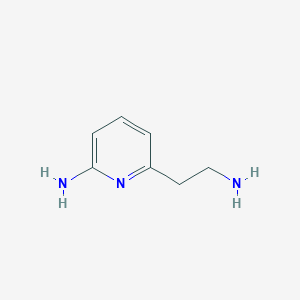
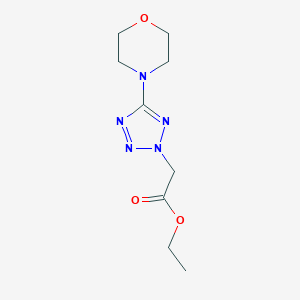
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
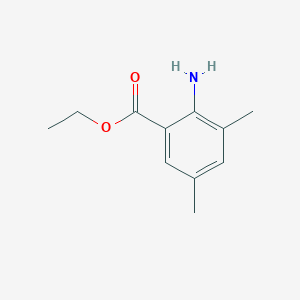
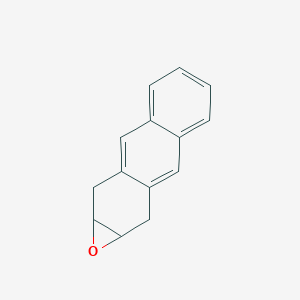
![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)